molecular formula C10H14O B1280038 4-Ethoxy-1,2-dimethylbenzene CAS No. 61808-04-6

4-Ethoxy-1,2-dimethylbenzene

Cat. No.: B1280038
CAS No.: 61808-04-6
M. Wt: 150.22 g/mol
InChI Key: JROKZJTUJMANQI-UHFFFAOYSA-N
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Description

4-Ethoxy-1,2-dimethylbenzene is an organic compound with the molecular formula C₁₀H₁₄O. It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group (-OCH₂CH₃) at the fourth position and two methyl groups (-CH₃) at the first and second positions. This compound is part of the aromatic hydrocarbons family and is known for its pleasant fragrance, making it useful in various applications, including perfumery and flavoring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,2-dimethylbenzene can be achieved through several methods, including:

  • Friedel-Crafts Alkylation: : This method involves the alkylation of 1,2-dimethylbenzene (o-xylene) with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

    Reaction Conditions

      Reagents: 1,2-dimethylbenzene, ethyl chloride, aluminum chloride

      Solvent: Dichloromethane or carbon disulfide

      Temperature: 0-5°C

      Duration: Several hours

  • Williamson Ether Synthesis: : This method involves the reaction of 4-hydroxy-1,2-dimethylbenzene with ethyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Reaction Conditions

      Reagents: 4-hydroxy-1,2-dimethylbenzene, ethyl bromide, sodium hydride or potassium carbonate

      Solvent: Dimethyl sulfoxide (DMSO) or acetone

      Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and scalability. The process is carried out in continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Ethoxy-1,2-dimethylbenzene undergoes various chemical reactions, including:

  • Electrophilic Aromatic Substitution: : This compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. The ethoxy and methyl groups are electron-donating, making the benzene ring more reactive towards electrophiles.

      Nitration: Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to form nitro derivatives.

      Sulfonation: Reaction with sulfur trioxide (SO₃) or oleum to form sulfonic acid derivatives.

      Halogenation: Reaction with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst to form halogenated derivatives.

  • Oxidation: : The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

      Reagents: Potassium permanganate, chromic acid

      Conditions: Acidic or basic medium, elevated temperature

  • Reduction: : The nitro derivatives formed from nitration can be reduced to amino derivatives using reducing agents such as iron filings and hydrochloric acid or catalytic hydrogenation.

      Reagents: Iron filings and hydrochloric acid, hydrogen gas and palladium catalyst

      Conditions: Room temperature to reflux

Scientific Research Applications

4-Ethoxy-1,2-dimethylbenzene has several scientific research applications, including:

  • Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity towards electrophilic aromatic substitution makes it a valuable starting material for the synthesis of complex aromatic compounds.

  • Biology: : The compound is used in the study of enzyme-catalyzed reactions involving aromatic substrates. It serves as a model compound to investigate the mechanisms of enzymatic transformations and the effects of substituents on reaction rates and selectivity.

  • Medicine: : Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The compound’s structural features make it a suitable scaffold for drug design and development.

  • Industry: : It is used in the production of fragrances and flavoring agents due to its pleasant aroma. The compound is also employed in the manufacture of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,2-dimethylbenzene in chemical reactions involves the following steps:

  • Electrophilic Aromatic Substitution: : The ethoxy and methyl groups activate the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. The reaction proceeds through the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.

      Step 1: Formation of the sigma complex

      Step 2: Deprotonation to yield the substituted product

  • Oxidation and Reduction: : The methyl groups can be oxidized to carboxylic acids, and nitro groups can be reduced to amino groups. These reactions involve the transfer of electrons and the formation of intermediate species such as radicals or carbocations.

Comparison with Similar Compounds

4-Ethoxy-1,2-dimethylbenzene can be compared with other similar compounds, such as:

  • 1,2-Dimethoxybenzene: : This compound has two methoxy groups (-OCH₃) instead of an ethoxy group and a methyl group. It is less bulky and has different reactivity due to the presence of two electron-donating groups.

  • 4-Methoxy-1,2-dimethylbenzene: : This compound has a methoxy group (-OCH₃) instead of an ethoxy group. The smaller size of the methoxy group affects the steric and electronic properties of the benzene ring.

  • 1,2,4-Trimethylbenzene: : This compound has three methyl groups instead of an ethoxy group and two methyl groups. It is more symmetrical and has different reactivity due to the presence of three electron-donating groups.

  • 4-Ethoxy-1,3-dimethylbenzene: : This compound has the ethoxy group at the fourth position and the methyl groups at the first and third positions. The different substitution pattern affects the reactivity and properties of the compound.

Properties

IUPAC Name

4-ethoxy-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROKZJTUJMANQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30490238
Record name 4-Ethoxy-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61808-04-6
Record name 4-Ethoxy-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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